1-aminospiro[2.5]octane-1-carboxylic Acid
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Overview
Description
1-aminospiro[25]octane-1-carboxylic acid is a unique compound characterized by its spirocyclic structure, which consists of a bicyclic system connected by a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-aminospiro[2.5]octane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
1-aminospiro[2.5]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-aminospiro[2.5]octane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-aminospiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes . The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-aminocyclopropane-1-carboxylic acid: A non-protein amino acid involved in ethylene biosynthesis in plants.
1-aminospiro[3.3]heptane-1,6-dicarboxylic acid: A conformationally restricted analogue of glutamic acid.
Spirocyclic oxindoles: Compounds with spiro-3- to 8-membered rings, used in medicinal chemistry.
Uniqueness
1-aminospiro[2.5]octane-1-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-aminospiro[2.5]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c10-9(7(11)12)6-8(9)4-2-1-3-5-8/h1-6,10H2,(H,11,12) |
InChI Key |
XEXRZNWICRUDIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC2(C(=O)O)N |
Origin of Product |
United States |
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